N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20120269
InChI: InChI=1S/C23H20BrN5O3S2/c1-31-18-10-8-15(12-19(18)32-2)22-27-28-23(29(22)16-6-4-3-5-7-16)33-14-21(30)26-25-13-17-9-11-20(24)34-17/h3-13H,14H2,1-2H3,(H,26,30)/b25-13+
SMILES:
Molecular Formula: C23H20BrN5O3S2
Molecular Weight: 558.5 g/mol

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC20120269

Molecular Formula: C23H20BrN5O3S2

Molecular Weight: 558.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C23H20BrN5O3S2
Molecular Weight 558.5 g/mol
IUPAC Name N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H20BrN5O3S2/c1-31-18-10-8-15(12-19(18)32-2)22-27-28-23(29(22)16-6-4-3-5-7-16)33-14-21(30)26-25-13-17-9-11-20(24)34-17/h3-13H,14H2,1-2H3,(H,26,30)/b25-13+
Standard InChI Key FXTVPZGMRRTCQO-DHRITJCHSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(S4)Br)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(S4)Br)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound, N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, reflects its intricate structure . Its molecular formula is C₂₃H₂₀BrN₅O₃S₂, with an average molecular mass of 558.47 g/mol and a monoisotopic mass of 557.019094 Da . The (E)-configuration of the hydrazone moiety ensures planar geometry, facilitating interactions with biological targets.

Structural Components

The compound comprises three key domains:

  • Brominated thiophene ring: A 5-bromo-substituted thiophene at position 2 contributes to electrophilic reactivity and enhances lipophilicity.

  • 1,2,4-Triazole core: The 4-phenyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole moiety introduces rigidity and hydrogen-bonding capacity.

  • Hydrazide linker: The sulfanyl-acetohydrazide bridge connects the triazole and thiophene units, enabling conformational flexibility .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₃H₂₀BrN₅O₃S₂
Molecular Weight558.47 g/mol
Halogen ContentBromine (14.31% by mass)
Hydrogen Bond Donors2 (hydrazide NH groups)
Hydrogen Bond Acceptors7 (triazole N, ether O, carbonyl O)
Rotatable Bonds8

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Formation of the triazole core: 4-Amino-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is prepared by cyclizing thiocarbohydrazide with substituted benzaldehydes under basic conditions .

  • Sulfanylation: The thiol group undergoes nucleophilic substitution with ethyl bromoacetate to yield ethyl 2-[(triazol-3-yl)sulfanyl]acetate.

  • Hydrazide formation: Hydrazine hydrate reacts with the ester to produce 2-[(triazol-3-yl)sulfanyl]acetohydrazide.

  • Schiff base condensation: The hydrazide reacts with 5-bromothiophene-2-carbaldehyde in ethanol under reflux to form the final product .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 8.21 ppm (s, 1H, CH=N), δ 7.45–6.85 ppm (aromatic protons), and δ 3.88 ppm (s, 6H, OCH₃) confirm the structure .

  • ¹³C NMR: Peaks at δ 167.2 ppm (C=O) and δ 152.1 ppm (C=N) validate the hydrazone and triazole moieties .

  • Elemental Analysis: C 49.47%, H 3.61%, N 12.54% (calculated for C₂₃H₂₀BrN₅O₃S₂) .

Target Organism/Cell LineActivity (MIC/IC₅₀)Mechanism of Action
Staphylococcus aureus8 μg/mLCell wall synthesis inhibition
Escherichia coli16 μg/mLDNA gyrase binding
MCF-7 (Breast Cancer)18.7 μMTopoisomerase II inhibition

Structure-Activity Relationships (SAR)

  • Bromine vs. Chlorine: Bromine’s larger atomic radius improves hydrophobic interactions with protein pockets, increasing potency by 3-fold compared to chlorine analogs .

  • Methoxy Positioning: 3,4-Dimethoxy substitution on the phenyl ring enhances bioavailability by 40% over para-methoxy derivatives due to improved solubility .

  • Hydrazide Configuration: The (E)-isomer shows 5× higher antimicrobial activity than the (Z)-form, attributed to optimal spatial alignment with target enzymes .

Applications in Drug Development

The compound’s dual antibacterial and anticancer properties position it as a lead candidate for:

  • Multidrug-resistant infection therapies: Synergistic effects with β-lactams reduce MRSA viability by 90% .

  • Targeted cancer therapeutics: Conjugation with folate vectors improves tumor selectivity in murine models .

Future Research Directions

  • In vivo efficacy trials: Evaluate pharmacokinetics in non-human primates.

  • Nanoformulation: Encapsulation in liposomes to enhance blood-brain barrier penetration.

  • Proteomic profiling: Identify off-target effects via mass spectrometry-based interactome analysis.

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